molecular formula C10H10N2O4S B3362540 2-(N-methyl4-cyanobenzenesulfonamido)acetic acid CAS No. 1000931-40-7

2-(N-methyl4-cyanobenzenesulfonamido)acetic acid

Cat. No.: B3362540
CAS No.: 1000931-40-7
M. Wt: 254.26 g/mol
InChI Key: HVUMOKARPXYYFN-UHFFFAOYSA-N
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Description

2-(N-methyl4-cyanobenzenesulfonamido)acetic acid is a chemical compound with the molecular formula C10H10N2O4S and a molecular weight of 254.27 g/mol . It is known for its unique structure, which includes a sulfonamide group, a cyano group, and an acetic acid moiety. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methyl4-cyanobenzenesulfonamido)acetic acid typically involves the reaction of 4-cyanobenzenesulfonyl chloride with N-methylglycine under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(N-methyl4-cyanobenzenesulfonamido)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(N-methyl4-cyanobenzenesulfonamido)acetic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(N-methyl4-cyanobenzenesulfonamido)acetic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The cyano group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with biological molecules. These interactions can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(N-methyl4-cyanobenzenesulfonamido)acetic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications. Its structure provides a balance of reactivity and stability, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

2-[(4-cyanophenyl)sulfonyl-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c1-12(7-10(13)14)17(15,16)9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUMOKARPXYYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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